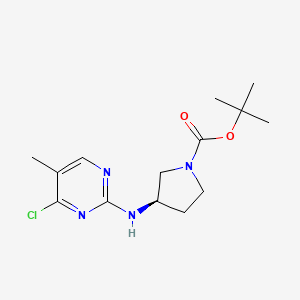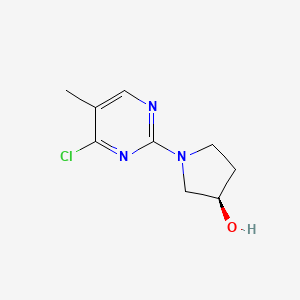
(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride is a complex organic compound that features a pyrimidine ring substituted with ethoxy and methylsulfanyl groups, and a piperidine ring attached via a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the ethoxy and methylsulfanyl groups. The piperidine ring is then attached via a methyl group. Common reagents used in these reactions include ethyl iodide, methylthiol, and piperidine. The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like dimethylformamide (DMF) under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Sodium ethoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
科学研究应用
(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
作用机制
The mechanism of action of (6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and various substituted piperidines share structural similarities and are used in similar applications.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine, 4,6-dimethylpyrimidine, and other substituted pyrimidines are comparable in terms of their chemical properties and applications.
Uniqueness
(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride is unique due to its specific combination of functional groups and the presence of both pyrimidine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
6-ethoxy-N-methyl-2-methylsulfanyl-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS.ClH/c1-4-18-12-9-11(15-13(16-12)19-3)17(2)10-5-7-14-8-6-10;/h9-10,14H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGZMKGTWPVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N(C)C2CCNCC2)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7987667.png)


![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B7987686.png)

